N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics . The compound features a fused bicyclic structure, which is recognized for its potential in drug development and other scientific research fields .
Preparation Methods
The synthesis of N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an efficient and environmentally friendly approach . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound targets bacterial enzymes and disrupts essential metabolic pathways, leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Properties
Molecular Formula |
C17H17Cl2N3 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H17Cl2N3/c1-17(2,3)21-16-15(11-4-6-12(18)7-5-11)20-14-9-8-13(19)10-22(14)16/h4-10,21H,1-3H3 |
InChI Key |
GHKTTZPXDPUUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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